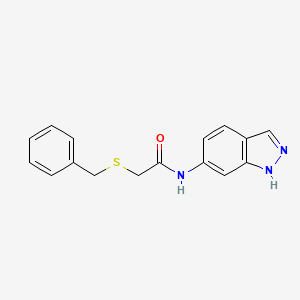

2-(benzylthio)-N-(1H-indazol-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide” is a derivative designed and synthesized as a potent VEGFR-2 inhibitor . It plays a pivotal role in tumor angiogenesis .

Synthesis Analysis

The compound was synthesized based on a scaffold hopping strategy . Unfortunately, the specific synthesis process for “2-(benzylthio)-N-(1H-indazol-6-yl)acetamide” is not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- A study focused on the synthesis of novel sulphonamide derivatives, including reactions with benzo-2-thiol derivatives, resulted in compounds exhibiting good antimicrobial activity. Compounds displayed high activity against most strains, underlining the potential of such derivatives in combating microbial infections (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Synthesis and Characterization of Arylidene Compounds

- Research described the synthesis and characterization of arylidene compounds from 2-iminothiazolidine-4-one derivatives. This includes preparation processes and antimicrobial testing, providing a foundation for further exploration of these compounds in medical chemistry applications (H. Azeez & V. Abdullah, 2019).

Biological Activities of Novel Triazole Compounds

- Another study synthesized novel triazole compounds containing thioamide groups, evaluating their antifungal and plant growth regulating activities. The research underscores the diverse potential applications of these compounds in both agricultural and pharmaceutical contexts (Li Fa-qian et al., 2005).

Antitumor Activity Evaluation

- The antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives was investigated, demonstrating considerable anticancer activity against various cancer cell lines. This highlights the therapeutic potential of such derivatives in oncology (L. Yurttaş et al., 2015).

Quantum Mechanical Studies and Photovoltaic Efficiency

- Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs were conducted, including their potential as photosensitizers in dye-sensitized solar cells. This study opens avenues for the use of these compounds in renewable energy technologies (Y. Mary et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 2-(benzylthio)-N-(1H-indazol-6-yl)acetamide is FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase, which plays a crucial role in hematopoiesis, the process of blood cell production. It has been identified as a therapeutic target for acute myeloid leukemia (AML), a type of cancer that affects the blood and bone marrow .

Mode of Action

The compound interacts with FLT3 and its mutants, inhibiting their activity . This interaction is achieved through the structural optimization of previous FLT3 inhibitors . The inhibition of FLT3 leads to a decrease in the proliferation of leukemia cells, thereby slowing the progression of the disease .

Biochemical Pathways

The inhibition of FLT3 affects the downstream signaling pathways that are involved in cell proliferation and survival . This includes the PI3K/AKT/mTOR pathway, which is responsible for cell growth and survival, and the RAS/RAF/MEK/ERK pathway, which is involved in cell proliferation . The inhibition of these pathways leads to a decrease in the proliferation of leukemia cells .

Pharmacokinetics

The compound’s strong inhibitory activity against flt3 and its mutants, along with its high selectivity profiles over 42 protein kinases, suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is a decrease in the proliferation of leukemia cells . This is achieved through the inhibition of FLT3 and its mutants, which leads to a decrease in the activity of downstream signaling pathways involved in cell proliferation and survival .

Direcciones Futuras

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-(1H-indazol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c20-16(11-21-10-12-4-2-1-3-5-12)18-14-7-6-13-9-17-19-15(13)8-14/h1-9H,10-11H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIBBXNNOBMFCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=CC3=C(C=C2)C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(1H-indazol-6-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2882599.png)

![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2882600.png)

![Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate](/img/structure/B2882602.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2882608.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2882621.png)